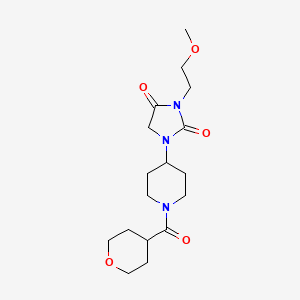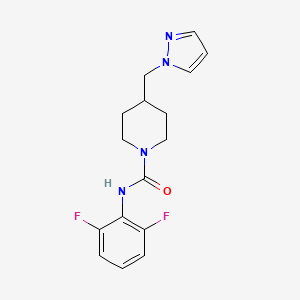
4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide" is a pyrazole carboxamide derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. These compounds often contain a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, which is known to interact with various biological targets. The specific structure of this compound suggests it may have unique interactions due to the presence of a piperidine ring and a difluorophenyl group .
Synthesis Analysis
The synthesis of related pyrazole carboxamide derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents. In one approach, piperidine carboxylic acids are converted to β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates react with N-mono-substituted hydrazines to yield the target pyrazole carboxylates. Further N-alkylation can be performed to introduce additional substituents . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, with modifications to incorporate the difluorophenyl group.
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and HRMS. X-ray crystallography provides a definitive structural confirmation, revealing the precise arrangement of atoms within the crystal lattice and the geometry around the pyrazole ring. The presence of substituents like the piperidine ring and difluorophenyl group can influence the overall molecular conformation and, consequently, the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Pyrazole carboxamide derivatives can undergo various chemical reactions, depending on the functional groups present. For instance, carboxylic acids can be converted into amides by reacting with amines, as demonstrated in the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide using acid chloride and 2,3-diaminopyridine. The reaction conditions, such as the presence of a base and solvent, can lead to different products, indicating that the reactivity of these compounds can be finely tuned .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the difluorophenyl moiety can affect the compound's acidity, basicity, and solubility. The piperidine ring can contribute to the compound's basicity and potentially its lipophilicity, which are important factors in determining its pharmacokinetic properties. The exact physical and chemical properties of the compound would require empirical determination through experiments such as solubility tests, pKa measurements, and logP calculations .
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Conformational Analysis
Research has demonstrated that analogs of 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide exhibit potent and selective antagonism at the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, distinct conformations of these compounds were identified, contributing to the understanding of their energetic stability and interaction with the CB1 receptor. This analysis has furthered the development of unified pharmacophore models for cannabinoid receptor ligands, providing insight into the structural requirements for receptor binding and activity. Comparative molecular field analysis (CoMFA) was employed to construct three-dimensional quantitative structure-activity relationship (QSAR) models, enhancing the understanding of the molecular interactions involved (J. Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of novel fused heterobicycles, including derivatives similar to 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide, has been explored to understand their potential biological activities. By synthesizing and analyzing substituted pyrazolo[4,3-c]pyridine-3-ols, researchers have contributed to the structural and functional characterization of these compounds, potentially leading to the development of new therapeutic agents (P. Karthikeyan et al., 2014).
Aurora Kinase Inhibition
Compounds structurally related to 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide have been investigated for their potential as Aurora kinase inhibitors, highlighting their potential application in cancer therapy. By inhibiting Aurora A, these compounds may offer a novel approach to treating cancer, demonstrating the diverse therapeutic potential of this chemical class (ロバート ヘンリー,ジェームズ, 2006).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues, related to the structural framework of 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrate significant antituberculosis activity, indicating their potential in the development of new treatments for tuberculosis (V. U. Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-13-3-1-4-14(18)15(13)20-16(23)21-9-5-12(6-10-21)11-22-8-2-7-19-22/h1-4,7-8,12H,5-6,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXUHLBQNGXCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)
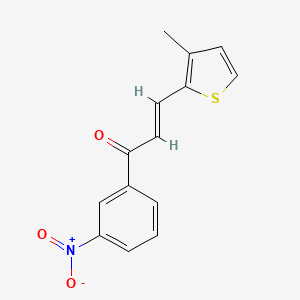
![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)
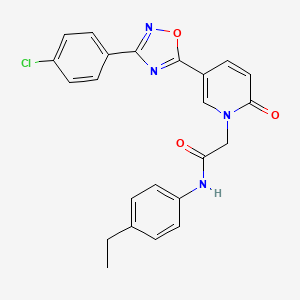
![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)
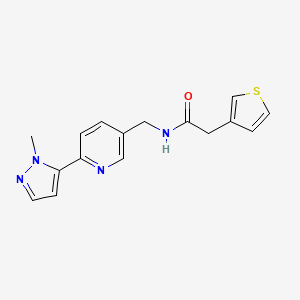
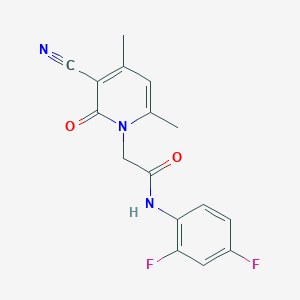
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)
